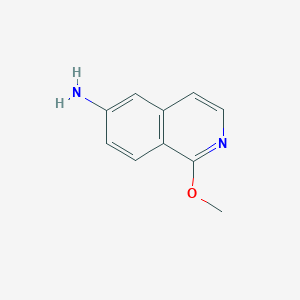

1-Methoxyisoquinolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

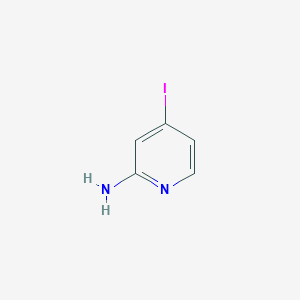

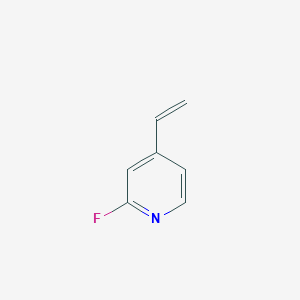

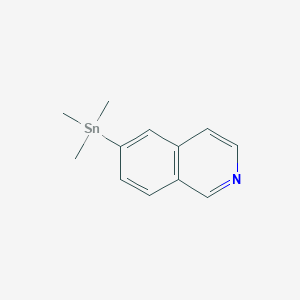

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The Gabriel and Colman method involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler obtained tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis

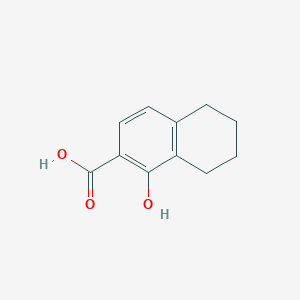

The InChI code for 1-Methoxyisoquinolin-6-amine is1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates that the compound has a molecular formula of C10H10N2O . Chemical Reactions Analysis

The spectroscopy of amines can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Benzo[c][1,8]naphthyridinones : 1-methoxyisoquinolin-3-amine's reaction with ethyl acetoacetate and subsequent ring closure led to the synthesis of Benzo[c][1,8]naphthyridinones, demonstrating its utility in complex chemical syntheses (Deady, 1984).

Biological and Pharmacological Studies

Action on Blood Pressure, Respiration, and Smooth Muscle : Studies on various isoquinolines, including derivatives of 1-methoxyisoquinolin-6-amine, showed their impact on blood pressure, respiration, and smooth muscle, providing insights into their physiological actions (Fassett & Hjort, 1938).

Novel Stable Fluorophore : 6-Methoxy-4-quinolone, derived from related compounds, was identified as a novel fluorophore with strong fluorescence in a wide pH range, indicating potential biomedical analysis applications (Hirano et al., 2004).

Effects on Behavior of Mice : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to 1-methoxyisoquinolin-6-amine, were found to transiently increase the locomotor activity of mice, suggesting their physiological role and potential therapeutic applications (Nakagawa et al., 1996).

Synthetic Applications and Novel Compounds

Synthesis of Aminomethylation/hydrogenolysis : A novel method for the introduction of a methyl group at C1 of isoquinolines was developed, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer et al., 2018).

Synthesis of 1-Methoxyisoquinoline-3,4-Diamine and Derived Imidazo[4,5-C]Isoquinolines : This synthesis demonstrates the adaptability of 1-methoxyisoquinoline derivatives in creating complex heterocyclic systems (Deady & Kachab, 1986).

Synthesis and Pharmacological Evaluation : Novel 1,2,3,4-tetrahydroisoquinoline derivatives, structurally related to 1-methoxyisoquinolin-6-amine, were synthesized and evaluated for their bradycardic activities, highlighting the potential for cardiovascular therapeutic applications (Kakefuda et al., 2003).

Safety And Hazards

Zukünftige Richtungen

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, future research may focus on the development of new synthetic strategies and the exploration of their biological activities.

Eigenschaften

IUPAC Name |

1-methoxyisoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZMXJKUUYKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627499 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyisoquinolin-6-amine | |

CAS RN |

347146-47-8 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)